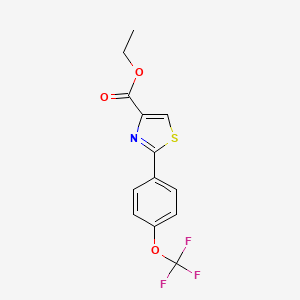
Ethyl2-(4-(trifluoromethoxy)phenyl)thiazole-4-carboxylate
Übersicht
Beschreibung
Ethyl 2-(4-(trifluoromethoxy)phenyl)thiazole-4-carboxylate is a heterocyclic compound that features a thiazole ring substituted with an ethyl ester group and a trifluoromethoxyphenyl group. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-(trifluoromethoxy)phenyl)thiazole-4-carboxylate typically involves the reaction of 4-(trifluoromethoxy)benzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using ethyl bromoacetate under basic conditions to yield the desired thiazole derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-(4-(trifluoromethoxy)phenyl)thiazole-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The thiazole ring can participate in nucleophilic and electrophilic substitution reactions due to the presence of electron-donating and electron-withdrawing groups.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Electrophilic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted thiazole derivative, while oxidation can produce a sulfoxide or sulfone derivative .
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(4-(trifluoromethoxy)phenyl)thiazole-4-carboxylate has several scientific research applications:
Wirkmechanismus
The mechanism of action of ethyl 2-(4-(trifluoromethoxy)phenyl)thiazole-4-carboxylate involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to the observed biological effects. For example, it may inhibit microbial growth by interfering with essential enzymes or disrupt cell signaling pathways involved in inflammation and cancer .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylate
- Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate
- 2-Aminothiazole-4-carboxylate derivatives
Uniqueness
Ethyl 2-(4-(trifluoromethoxy)phenyl)thiazole-4-carboxylate is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This modification can enhance the compound’s biological activity and selectivity compared to other thiazole derivatives .
Eigenschaften
Molekularformel |
C13H10F3NO3S |
|---|---|
Molekulargewicht |
317.29 g/mol |
IUPAC-Name |
ethyl 2-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C13H10F3NO3S/c1-2-19-12(18)10-7-21-11(17-10)8-3-5-9(6-4-8)20-13(14,15)16/h3-7H,2H2,1H3 |
InChI-Schlüssel |
AHNXNNWGZMVYLF-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CSC(=N1)C2=CC=C(C=C2)OC(F)(F)F |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














